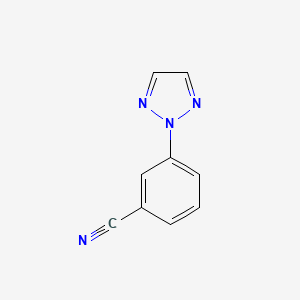
3-(2H-1,2,3-Triazol-2-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2H-1,2,3-Triazol-2-yl)benzonitrile: is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a triazole ring attached to a benzonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2H-1,2,3-Triazol-2-yl)benzonitrile can be achieved through various synthetic routes. One common method involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the reaction of an azide with an alkyne to form the triazole ring. The reaction is typically carried out in the presence of a copper catalyst, such as copper sulfate, and a reducing agent, such as sodium ascorbate, in a suitable solvent like water or a mixture of water and an organic solvent .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the desired product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(2H-1,2,3-Triazol-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction may produce reduced triazole derivatives .
Applications De Recherche Scientifique
Chemistry: 3-(2H-1,2,3-Triazol-2-yl)benzonitrile is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials with unique properties .
Biology: In biological research, triazole derivatives, including this compound, are studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. They have shown promising activity against various biological targets .
Medicine: The compound is investigated for its potential therapeutic applications. Triazole derivatives are known for their antifungal, antibacterial, and anticancer properties. Research is ongoing to explore their use in drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers to enhance their properties or used as a ligand in coordination chemistry .
Mécanisme D'action
The mechanism of action of 3-(2H-1,2,3-Triazol-2-yl)benzonitrile depends on its specific application. In biological systems, triazole derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. For example, they may inhibit the activity of enzymes by binding to their active sites or interfere with cellular processes by interacting with specific receptors .
Comparaison Avec Des Composés Similaires
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: This compound is another triazole derivative with similar biological activities.
5-(1-Benzyl-1H-1,2,3-triazol-4-yl)thiazole: This compound contains both a triazole and a thiazole ring and has shown antimicrobial activity.
3-(3-(2H-Benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoic acid:
Uniqueness: 3-(2H-1,2,3-Triazol-2-yl)benzonitrile is unique due to its specific structure, which combines a triazole ring with a benzonitrile moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C9H6N4 |
|---|---|
Poids moléculaire |
170.17 g/mol |
Nom IUPAC |
3-(triazol-2-yl)benzonitrile |
InChI |
InChI=1S/C9H6N4/c10-7-8-2-1-3-9(6-8)13-11-4-5-12-13/h1-6H |
Clé InChI |
LANROQSJHAWSBU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)N2N=CC=N2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(Z)-[(1-acetylpiperidin-4-yl)-(5-fluoro-2-hydroxyphenyl)methylidene]amino] acetate](/img/structure/B13979952.png)

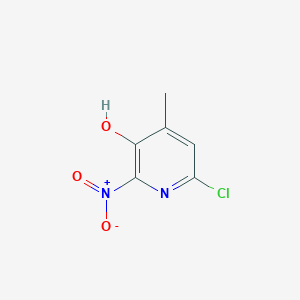
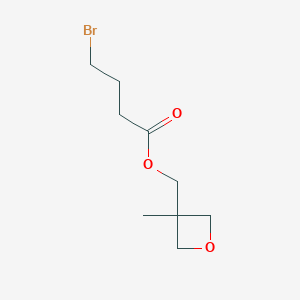

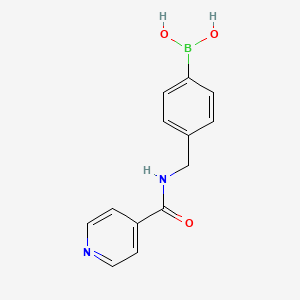
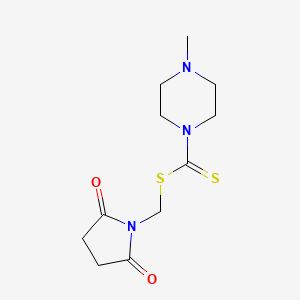



![2-[(2-Bromo-4-pyridinyl)oxy]ethanol](/img/structure/B13980022.png)

